molecular formula C19H17BrN2O2 B11353868 2-[1-(4-Bromobenzoyl)piperidin-4-yl]-1,3-benzoxazole

2-[1-(4-Bromobenzoyl)piperidin-4-yl]-1,3-benzoxazole

Cat. No.: B11353868
M. Wt: 385.3 g/mol
InChI Key: DWDQJSCCMNEFJH-UHFFFAOYSA-N
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Description

2-[1-(4-Bromobenzoyl)piperidin-4-yl]-1,3-benzoxazole: is a chemical compound with the following properties:

    Empirical Formula: C₁₂H₁₆BrN

    Molecular Weight: 254.17 g/mol

    CAS Number: 178162-69-1

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of a piperidine derivative (such as 4-bromobenzylpiperidine) with a benzoxazole derivative (such as 4-bromobenzoyl chloride). The reaction typically occurs under appropriate solvent conditions and with the use of suitable reagents.

Industrial Production:: While specific industrial production methods may vary, large-scale synthesis often involves optimized reaction conditions, purification steps, and yield enhancement strategies.

Chemical Reactions Analysis

Reactions::

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the piperidine nitrogen or the benzoxazole oxygen.

    Reduction Reactions: Reduction of the carbonyl group in the benzoyl moiety can yield the corresponding alcohol.

    Oxidation Reactions: Oxidation of the alcohol group can lead to the formation of the corresponding ketone.

Common Reagents and Conditions::

    Substitution: Nucleophiles (e.g., amines, alkoxides) in appropriate solvents.

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

    Oxidation: Oxidizing agents (e.g., Jones reagent, PCC).

Major Products:: The major products depend on the specific reaction conditions and the substituents present. For example, reduction of the benzoyl group yields the corresponding alcohol.

Scientific Research Applications

Chemistry::

    Building Block: The compound serves as a valuable building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.

Biology and Medicine:: Industry::

    Fine Chemicals: It may find applications in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are no direct analogs of this compound mentioned in the literature, its unique structure—combining a benzoxazole and a piperidine—sets it apart. Researchers may compare it with related piperidine-based compounds to understand its distinct properties.

Properties

Molecular Formula

C19H17BrN2O2

Molecular Weight

385.3 g/mol

IUPAC Name

[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(4-bromophenyl)methanone

InChI

InChI=1S/C19H17BrN2O2/c20-15-7-5-14(6-8-15)19(23)22-11-9-13(10-12-22)18-21-16-3-1-2-4-17(16)24-18/h1-8,13H,9-12H2

InChI Key

DWDQJSCCMNEFJH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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